MK-2461

描述

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

属性

IUPAC Name |

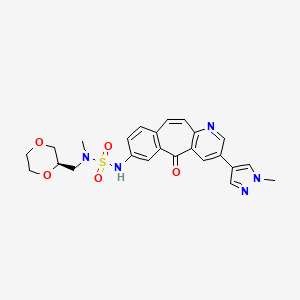

14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEBLDKNWBUGRZ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917879-39-1 | |

| Record name | MK-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-2461 (Tepotinib): A Deep Dive into its Mechanism of Action in Gastric Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MK-2461, also known as tepotinib, a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase, with a specific focus on its application in gastric cancer. This document will delve into the molecular interactions, downstream signaling consequences, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism: Preferential Inhibition of Activated c-Met

This compound is an ATP-competitive inhibitor that demonstrates a unique and crucial characteristic: it preferentially binds to the activated, phosphorylated form of the c-Met receptor.[1] This selectivity is significant, as aberrant c-Met activation, often driven by gene amplification or mutation, is a key oncogenic driver in a subset of gastric cancers.[2] BIAcore studies have shown that this compound binds to phosphorylated c-Met with approximately six-fold tighter affinity than to its unphosphorylated counterpart.[1]

This preferential inhibition leads to the effective suppression of c-Met signaling. Specifically, this compound potently inhibits the phosphorylation of tyrosine residues in the juxtamembrane domain (Y1003) and the C-terminal docking site (Y1349 and Y1365) of c-Met.[2] These sites are critical for the recruitment and activation of downstream signaling adaptors. Notably, this compound is significantly less potent at inhibiting the autophosphorylation of the c-Met activation loop, further highlighting its distinct mechanism.[1]

Downstream Signaling Attenuation

By inhibiting c-Met phosphorylation, this compound effectively blocks the activation of major downstream oncogenic signaling pathways that are crucial for tumor cell proliferation, survival, and invasion. The primary pathways affected are:

-

PI3K/AKT Pathway: Inhibition of c-Met prevents the recruitment and activation of the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to reduced production of PIP3 and subsequent decreased activation of AKT.[1][3] This results in decreased cell survival and proliferation.

-

RAS/MAPK Pathway: this compound-mediated c-Met inhibition blocks the activation of the Grb2/SOS complex, which is responsible for activating RAS. This, in turn, suppresses the downstream phosphorylation cascade of RAF, MEK, and ERK (MAPK).[1][4] The net effect is a reduction in cell proliferation and survival.

-

Wnt/β-catenin Pathway: Tepotinib has been shown to inhibit Wnt/β-catenin signaling in c-MET-positive gastric cancer cells. This is achieved by decreasing the expression of β-catenin and c-MYC, key components of this pathway.[5][6]

The following diagram illustrates the signaling cascade targeted by this compound:

Cellular and Phenotypic Consequences in Gastric Cancer

The inhibition of these critical signaling pathways by this compound translates into several key anti-tumor effects in gastric cancer cells, particularly those with MET amplification:

-

Inhibition of Cell Proliferation and Viability: this compound demonstrates potent dose-dependent growth inhibition in MET-amplified gastric cancer cell lines.[7]

-

Induction of Apoptosis: Treatment with tepotinib leads to the induction of apoptotic cell death in c-MET-amplified gastric cancer cells.[6]

-

Suppression of Epithelial-Mesenchymal Transition (EMT): A crucial aspect of this compound's mechanism is its ability to reverse the EMT process, which is associated with tumor invasion and metastasis.[5][6] Tepotinib treatment leads to:

-

Inhibition of Cell Migration and Invasion: By suppressing c-Met signaling and reversing EMT, this compound effectively inhibits the migratory and invasive potential of gastric cancer cells.[1]

-

Suppression of Tubulogenesis: In cell culture, this compound inhibits hepatocyte growth factor (HGF)/c-Met-dependent tubulogenesis, a process analogous to angiogenesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in gastric cancer models.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | MET Status | IC50 (nmol/L) | Reference |

| SNU-620 | Amplified | 9 | [8] |

| MKN-45 | Amplified | 7 | [8] |

| KATO III | Amplified | - | [5][6][7] |

| GTL-16 | Amplified | - | [2] |

| SNU-5 | Amplified | - | [2] |

| SNU-16 | Amplified | - | [2][8] |

| MKN-28 | Reduced | No effect | [6][7] |

| AGS | Reduced | No effect | [6][7] |

| MKN74 | Non-amplified | - | [2] |

| SNU-1 | Non-amplified | - | [2][8] |

Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Murine xenograft (c-Met-dependent gastric cancer) | This compound (oral) | 100 mg/kg twice daily | Effective suppression of c-Met signaling and tumor growth | [1] |

| MKN45 xenograft mice | Tepotinib (oral gavage) | 10 mg/kg/day | Significant reduction in tumor volumes and increased necrosis | [7] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of gastric cancer cell lines.

Protocol:

-

Seed gastric cancer cells (e.g., SNU-620, MKN-45, KATO III, MKN-28, AGS) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (tepotinib) or DMSO (vehicle control) for 72 hours.

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well.

-

Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation status of c-Met and downstream signaling proteins.

Protocol:

-

Culture gastric cancer cells to 70-80% confluency and then serum-starve for 24 hours.

-

Treat the cells with specified concentrations of this compound for a designated time (e.g., 2 hours).

-

For ligand-induced activation, stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Primary antibodies include those against phospho-c-Met (Tyr1234/1235), total c-Met, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK, β-catenin, c-Myc, and β-actin (as a loading control).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general workflow for Western blot analysis:

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Subcutaneously inject a suspension of human gastric cancer cells (e.g., MKN-45) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (tepotinib) orally at a specified dose and schedule (e.g., 10 mg/kg/day). The control group receives the vehicle.

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for markers like E-cadherin and phospho-c-Met).

Multi-Targeted Activity

It is important to note that while this compound is a potent c-Met inhibitor, it also exhibits significant inhibitory activity against other receptor tyrosine kinases, including the Fibroblast Growth Factor Receptor (FGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][9] This multi-targeted nature may contribute to its overall anti-tumor efficacy, particularly in tumors that may have co-activation of these signaling pathways. The sensitivity of some tumor cell lines to this compound has been correlated with genomic amplification of either MET or FGFR2.[1]

Conclusion

This compound (tepotinib) is a highly effective inhibitor of the c-Met receptor tyrosine kinase with a well-defined mechanism of action in gastric cancer. Its preferential binding to the activated form of c-Met leads to the potent and selective blockade of downstream signaling pathways crucial for tumor growth, survival, and invasion. The ability of this compound to reverse the epithelial-mesenchymal transition further underscores its therapeutic potential. The preclinical data strongly support the clinical development of this compound as a targeted therapy for patients with MET-amplified gastric cancer. Further research and clinical trials are warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted agent.

References

- 1. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical significance of MET in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances of targeting HGF/c-Met pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of MAPK pathway in gastric cancer: unveiling molecular crosstalk and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tepotinib Inhibits the Epithelial–Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tepotinib Inhibits the Epithelial-Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tepotinib inhibits the epithelial-mesenchymal transition and tumor growth of gastric cancers via increasing GSK3β, ECAD, MUC5AC, and MUC6. - ASCO [asco.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of MK-2461: A c-Met Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as embryonic development and tissue regeneration.[1] However, dysregulation of the HGF/c-Met signaling pathway is a key driver in the development and progression of numerous human cancers.[2] Aberrant c-Met activation, through mechanisms like gene amplification, mutation, or protein overexpression, promotes tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][2] This has established c-Met as a compelling target for therapeutic intervention in oncology. MK-2461 is a potent and selective, orally bioavailable small-molecule inhibitor of c-Met that has undergone preclinical and early clinical development for the treatment of advanced solid tumors.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening campaign of a chemical library of 5H-benzo[2][5]cyclohepta[1,2-b]pyridin-5-one kinase inhibitors.[6][7] This screening effort identified an initial hit compound which served as the scaffold for subsequent structure-activity relationship (SAR) studies. Through iterative medicinal chemistry optimization, the potency and selectivity for c-Met were improved, leading to the identification of this compound (formerly known as compound 81).[6]

Discovery Workflow

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-Met kinase activity.[8] A distinguishing feature of this compound is its preferential binding to the activated, phosphorylated form of c-Met.[6][8] BIAcore studies have shown that this compound binds approximately 6-fold more tightly to phosphorylated c-Met compared to its unphosphorylated counterpart.[8] This selective inhibition of the activated kinase leads to the suppression of downstream signaling pathways critical for cancer cell survival and proliferation, including the phosphoinositide 3-kinase (PI3K)/AKT and RAS/MAPK pathways.[2][8]

c-Met Signaling Pathway and Inhibition by this compound

In Vitro Activity

Kinase and Cellular Potency

This compound demonstrates potent inhibition of wild-type and various mutant forms of c-Met. It also exhibits activity against a panel of other kinases, though with generally lower potency. The inhibitory activity of this compound has been extensively characterized in a variety of in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 (nM) | Reference |

| c-Met Kinase | ||

| Wild-Type c-Met | 0.4 - 2.5 | [4][9] |

| c-Met (Y1230C mutant) | 1.5 | [9] |

| c-Met (Y1230H mutant) | 1.0 | [9] |

| c-Met (Y1235D mutant) | 0.5 | [9] |

| c-Met (M1250T mutant) | 0.4 | [9] |

| c-Met (N1100Y mutant) | 1.5 | [9] |

| Other Kinases | ||

| Ron | 7 | [4] |

| Flt1 | 10 | [4] |

| FGFR1 | 65 | [9] |

| FGFR2 | 39 | [9] |

| FGFR3 | 50 | [9] |

| KDR (VEGFR2) | 44 | [9] |

| TrkA | 46 | [9] |

| TrkB | 61 | [9] |

| Flt4 | 78 | [9] |

| Cellular Assays | ||

| HGF-induced mitogenesis (4MBr-5 cells) | 204 | [9] |

| HGF-induced migration (HPAF II cells) | 404 | [9] |

| IL-3-independent proliferation (32D/Tpr-Met cells) | ~100 | [9] |

| IL-3-independent proliferation (32D/Tpr-Met Y362C) | ~100 | [9] |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various preclinical xenograft models. Oral administration of this compound has been shown to effectively suppress tumor growth in a dose-dependent manner.

Table 2: In Vivo Anti-tumor Efficacy of this compound

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| GTL-16 (gastric cancer) | 10 mg/kg, twice daily (p.o.) | 62% | [9] |

| GTL-16 (gastric cancer) | 50 mg/kg, twice daily (p.o.) | 77% | [9] |

| GTL-16 (gastric cancer) | 100 mg/kg, twice daily (p.o.) | 75% | [9] |

| GTL-16 (gastric cancer) | 200 mg/kg, once daily (p.o.) | 90% | [9] |

| NIH3T3 (c-Met T3936C mutant) | 134 mg/kg, twice daily (p.o.) | 78% | [9] |

| NIH3T3 (c-Met T3997C mutant) | 134 mg/kg, twice daily (p.o.) | 62% | [9] |

In the GTL-16 gastric carcinoma xenograft model, which harbors a MET gene amplification, treatment with this compound resulted in significant inhibition of c-Met phosphorylation (Y1349) with an in vivo IC50 of approximately 1 µM.[9]

Experimental Protocols

c-Met Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase.

-

Reagents : Recombinant human c-Met kinase, biotinylated peptide substrate (e.g., EQEDEPEGDYFEWLE-CONH2), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure :

-

Add c-Met kinase, peptide substrate, and varying concentrations of this compound to a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (europium-labeled anti-phosphotyrosine antibody and SA-APC).

-

Incubate to allow for binding.

-

Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 615 nm for europium and 665 nm for APC).

-

Calculate the TR-FRET ratio and determine IC50 values.

-

Cell Proliferation Assay (e.g., ViaLight™ PLUS Assay)

This assay determines the effect of this compound on the proliferation of tumor cell lines.

-

Cell Seeding : Plate tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Lysis and Luminescence Measurement : Add the cell lysis reagent from the ViaLight™ PLUS kit, which releases ATP from viable cells. Then, add the ATP-monitoring reagent containing luciferase and luciferin. The resulting luminescence, proportional to the number of viable cells, is measured using a luminometer.

-

Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.

HGF-Induced Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit HGF-induced cell migration.

-

Chamber Preparation : Use a Transwell chamber with a porous membrane (e.g., 8 µm pores). Coat the underside of the membrane with an extracellular matrix protein like fibronectin or collagen to promote cell attachment.

-

Cell Seeding : Seed tumor cells in serum-free medium in the upper chamber.

-

Chemoattractant and Inhibitor : Add HGF to the lower chamber as a chemoattractant. Add varying concentrations of this compound to both the upper and lower chambers.

-

Incubation : Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours).

-

Quantification : Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields.

MDCK Cell Tubulogenesis Assay

This assay evaluates the effect of this compound on HGF-induced formation of three-dimensional tubular structures by Madin-Darby canine kidney (MDCK) cells.

-

Matrigel Coating : Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding : Suspend MDCK cells in a collagen I solution and seed them on top of the Matrigel layer.

-

Treatment : Add medium containing HGF and different concentrations of this compound.

-

Incubation : Incubate the plate for several days (e.g., 7-14 days) to allow for the formation of tubular networks.

-

Analysis : Visualize and quantify the formation of branching tubules using microscopy.

Western Blotting for c-Met Signaling

This technique is used to analyze the phosphorylation status of c-Met and its downstream signaling proteins.

-

Cell Treatment and Lysis : Treat cultured tumor cells with HGF and/or this compound for specified times. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting : Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of c-Met, AKT, and ERK.

-

Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow for In Vitro Characterization

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies of this compound have been conducted in animal models, although detailed public data is limited. A Phase I clinical trial abstract reported a rapid time to maximum concentration (Tmax) of 1-3 hours and a terminal half-life of 6.3 hours in human patients following a single daily dose.[10]

Clinical Development

This compound entered a Phase I, multicenter, open-label, dose-escalation study in patients with advanced solid tumors that were refractory to standard therapy.[10] The study evaluated the safety, tolerability, and pharmacokinetics of this compound administered orally, either once or twice daily.[10] The dose levels tested included 60 mg daily, and 60 mg, 120 mg, and 180 mg twice daily.[10] The results from this early trial indicated that twice-daily administration of this compound at the tested doses was well-tolerated.[10]

Conclusion

This compound is a potent and selective c-Met inhibitor discovered through a systematic high-throughput screening and lead optimization process. Its unique mechanism of preferentially targeting the activated form of c-Met translates into effective inhibition of downstream signaling pathways and robust anti-tumor activity in preclinical models. The favorable in vitro and in vivo profiles of this compound supported its advancement into early clinical trials. This technical guide provides a comprehensive summary of the discovery and development of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development. Further investigation and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of c-Met-driven cancers.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of a Human Gastric Cancer Xenograft Model in Immunocompetent Mice Using the Microcarrier-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase [benthamopenarchives.com]

- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

The Primary Target of MK-2461: A Tale of Two Compounds

An Important Clarification on the Identity of MK-2461

The designation "this compound" has been associated with two distinct investigational compounds, leading to potential confusion within scientific literature. The primary and most clinically advanced compound associated with a similar identifier (ST-246) is tecovirimat , an antiviral agent targeting the orthopoxvirus VP37 protein . Tecovirimat is FDA-approved for the treatment of smallpox and is also known by its brand name TPOXX.

Separately, the designation this compound has also been used for a preclinical multi-targeted kinase inhibitor whose primary target is the c-Met receptor tyrosine kinase , which has been investigated for its potential in cancer therapy.

This guide will focus on the primary, clinically validated target of tecovirimat (TPOXX) , the orthopoxvirus VP37 protein, due to its established therapeutic relevance.

An In-Depth Technical Guide to the Core Target of Tecovirimat (TPOXX, ST-246)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tecovirimat is a first-in-class antiviral drug that potently inhibits the function of the orthopoxvirus VP37 envelope wrapping protein.[1][2][3][4] This protein is highly conserved across all members of the orthopoxvirus genus, including variola virus (the causative agent of smallpox), monkeypox virus, and vaccinia virus.[5][6] By targeting VP37, tecovirimat effectively blocks a crucial step in the viral replication cycle, specifically the formation of extracellular enveloped virions (EEV), thereby preventing the spread of the virus from cell to cell and limiting the progression of the disease within a host.[1][4][7]

The Primary Target: Orthopoxvirus VP37 Protein

The primary molecular target of tecovirimat is the orthopoxvirus protein VP37, which is encoded by the F13L gene in vaccinia virus and its homologs in other orthopoxviruses.[5][8] VP37 is a major envelope protein that is essential for the production of EEV.[1] EEV are crucial for the dissemination of the virus within the host, as they are responsible for cell-to-cell spread and long-range dissemination.[7]

The VP37 protein is not found in the intracellular mature virions (IMV), but it is a key component of the viral wrapping complex.[9] This complex is responsible for enveloping IMV with a double membrane derived from early endosomes or the trans-Golgi network, a critical step in the formation of EEV.[5]

Mechanism of Action

Tecovirimat exerts its antiviral effect through a unique mechanism of action. It does not directly inhibit viral DNA or protein synthesis. Instead, it acts as a molecular glue, binding to the VP37 protein and inducing its dimerization.[1][9] This drug-induced dimerization of VP37 prevents its interaction with cellular components, such as Rab9 GTPase and TIP47, which are essential for the formation of the wrapping complex.[2][10]

By inhibiting the function of VP37, tecovirimat blocks the envelopment of IMV, leading to a significant reduction in the formation of EEV.[7] As a result, the virus is unable to efficiently spread from infected cells, effectively halting the progression of the infection and allowing the host's immune system to clear the virus.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of tecovirimat and a generalized workflow for identifying its target.

References

- 1. Tecovirimat - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. TPOXX (Tecovirimat Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. siga.com [siga.com]

- 5. journals.asm.org [journals.asm.org]

- 6. New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of tecovirimat for smallpox treatment and expanded anti-orthopoxvirus applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cda-amc.ca [cda-amc.ca]

An In-Depth Technical Guide on the Efficacy of MK-2461 Against Oncogenic c-Met Mutants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK-2461, a potent, multi-targeted kinase inhibitor, with a specific focus on its mechanism of action and efficacy against oncogenic mutants of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated through mutations, amplification, or overexpression, is a critical driver in the proliferation, survival, and metastasis of various cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5]

This compound is a novel, ATP-competitive small-molecule inhibitor that uniquely and preferentially targets the activated (phosphorylated) state of the c-Met receptor.[1][6][7] This characteristic distinguishes it from many other tyrosine kinase inhibitors that bind to both active and inactive kinase conformations.[8] This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex pathways to offer a thorough resource for professionals in the field.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of c-Met.[1][6] Surface plasmon resonance (BIAcore) studies have shown that this compound binds with approximately six-fold greater affinity to the phosphorylated, active form of c-Met compared to its unphosphorylated, inactive state.[6] This preferential binding leads to the effective suppression of c-Met signaling.

Specifically, this compound potently inhibits the phosphorylation of tyrosine residues in the juxtamembrane domain (Y1003) and the C-terminal docking site (Y1349, Y1365), but is several hundredfold less potent against the autophosphorylation of the activation loop (Y1234/Y1235).[6][9] By blocking the phosphorylation of the key docking sites, this compound prevents the recruitment and activation of downstream signaling molecules, effectively inhibiting critical pro-oncogenic pathways, including the phosphoinositide 3-kinase (PI3K)-AKT and Ras-extracellular signal-regulated kinase (ERK) pathways.[6][10]

Data Presentation

The following tables summarize the quantitative data on this compound's inhibitory activity and selectivity from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Oncogenic c-Met Mutants

| Target Kinase | IC50 (nmol/L) |

| Wild-Type c-Met | 2.5[9] |

| Oncogenic Mutants | |

| M1250T | 0.4[8] |

| Y1235D | 0.5[8] |

| Y1230H | 1.0[8] |

| N1100Y | 1.5[8] |

| Y1230C | 1.5[8] |

Data represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays.

Table 2: Kinase Selectivity Profile of this compound

| Target Kinase | IC50 (nmol/L) | Selectivity over c-Met (WT) |

| c-Met (WT) | 2.5 | 1x |

| Ron | 7 | ~3x |

| Flt1 | 10 | 4x |

| FGFR2 | 39 | ~16x |

| KDR (VEGFR2) | 44 | ~18x |

| TrkA | 46 | ~18x |

| FGFR3 | 50 | 20x |

| TrkB | 61 | ~24x |

| FGFR1 | 65 | 26x |

| Flt4 | 78 | ~31x |

This table demonstrates the multi-targeted nature of this compound, with 8- to 30-fold greater selectivity for c-Met over other tested kinases.[8]

Table 3: Cellular Activity of this compound

| Cellular Process / Cell Line | IC50 (nmol/L) |

| IL-3 Independent Proliferation (32D/Tpr-Met cells) | ~100[8] |

| IL-3 Independent Proliferation (32D/Tpr-Met Y362C) | ~100[8] |

| HGF-Induced Mitogenesis (4MBr-5 cells) | 204[8] |

| HGF-Induced Migration (HPAF II cells) | 404[8] |

These data reflect the ability of this compound to inhibit c-Met-driven cellular functions.

Table 4: In Vivo Efficacy of this compound in Murine Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |

| GTL-16 Gastric Cancer | 10 mg/kg, twice daily | 62%[9] |

| GTL-16 Gastric Cancer | 50 mg/kg, twice daily | 77%[9] |

| GTL-16 Gastric Cancer | 100 mg/kg, twice daily | 75%[6][9] |

| GTL-16 Gastric Cancer | 200 mg/kg, once daily | 90%[9] |

| NIH-3T3 (c-Met mutant T3936C) | 134 mg/kg, twice daily | 78%[8] |

| NIH-3T3 (c-Met mutant T3997C) | 134 mg/kg, twice daily | 62%[8] |

This compound demonstrates significant and dose-dependent anti-tumor activity in preclinical models driven by c-Met activation.[6][8][9]

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for an in vitro TR-FRET c-Met kinase assay.

Caption: Logical diagram of this compound's preferential binding to activated c-Met.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments cited in the evaluation of this compound.

c-Met Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to measure the in vitro inhibitory potency of this compound against c-Met kinase activity.

-

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the c-Met kinase. A europium (Eu)-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide, bringing it in close proximity to streptavidin-allophycocyanin (SA-APC), which binds to the biotin tag. This proximity allows for a fluorescence resonance energy transfer (FRET) from the Eu donor to the APC acceptor, generating a signal that is proportional to kinase activity.

-

Methodology:

-

Reagent Preparation: A reaction buffer is prepared containing recombinant human c-Met kinase domain protein. A dilution series of this compound in DMSO is prepared. The substrate solution contains a biotinylated peptide (e.g., N-biotinylated-EQEDEPEGDYFEWLE-CONH2) and ATP.[8]

-

Inhibitor Incubation: The c-Met enzyme is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in a microplate well for a defined period (e.g., 10-15 minutes) at room temperature.

-

Kinase Reaction: The kinase reaction is initiated by adding the ATP and peptide substrate mixture to the wells. The plate is incubated for a specified time (e.g., 60-90 minutes) to allow for phosphorylation.

-

Detection: The reaction is stopped by adding a solution containing EDTA. The TR-FRET detection reagents (Eu-labeled anti-phosphotyrosine antibody and SA-APC) are then added, and the plate is incubated to allow for binding.

-

Data Acquisition: The plate is read on a compatible plate reader capable of measuring time-resolved fluorescence.

-

Analysis: The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based c-Met Phosphorylation Assay (Western Blotting)

This assay assesses the ability of this compound to inhibit c-Met phosphorylation and downstream signaling within a cellular context.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. This method can quantify the levels of phosphorylated (active) and total c-Met, as well as downstream targets like AKT and ERK.

-

Methodology:

-

Cell Culture and Treatment: A c-Met dependent cell line (e.g., GTL-16 gastric cancer cells, which have MET amplification) is cultured to sub-confluency.[9] Cells are serum-starved and then treated with a dose range of this compound for a specified time (e.g., 2 hours).[9] If the cell line is not constitutively active, it is stimulated with hepatocyte growth factor (HGF) post-inhibitor treatment.

-

Cell Lysis: Cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific for phospho-c-Met (e.g., p-Y1349), total c-Met, phospho-AKT (S473), total AKT, phospho-ERK1/2 (T202/Y204), and a loading control (e.g., β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

In Vivo Murine Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human tumor cells (or murine cells engineered to express oncogenic human c-Met) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Methodology:

-

Cell Implantation: Female nude mice are subcutaneously injected with a suspension of tumor cells (e.g., GTL-16 cells or NIH-3T3 cells expressing oncogenic c-Met mutants).[6][9]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: this compound is formulated for oral administration and delivered via gavage at specified doses and schedules (e.g., 100 mg/kg, twice daily).[6][9] The vehicle solution is administered to the control group.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., western blotting for p-c-Met).

-

References

- 1. Facebook [cancer.gov]

- 2. lungevity.org [lungevity.org]

- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for selective small molecule kinase inhibition of activated c-Met [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The Tyrosine Kinase c-Met Contributes to the Pro-tumorigenic Function of the p38 Kinase in Human Bile Duct Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Kinase Selectivity Profile of MK-2461: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-2461 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor primarily targeting the c-Met receptor tyrosine kinase. Its unique mechanism of action, characterized by a preferential affinity for the activated, phosphorylated form of c-Met, distinguishes it from many other kinase inhibitors. This document provides an in-depth technical overview of the kinase selectivity profile of this compound, presenting key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways and experimental workflows.

Core Attributes of this compound

This compound demonstrates potent inhibitory activity against wild-type c-Met and various oncogenic mutants. A key feature of its mechanism is its significantly higher binding affinity for phosphorylated c-Met compared to its unphosphorylated state, as demonstrated by BIAcore studies which indicated a 6-fold tighter binding to the activated kinase. This preferential binding to the active conformation allows for potent inhibition of c-Met signaling. While a powerful c-Met inhibitor, this compound is a multi-targeted kinase inhibitor, displaying inhibitory activity against other kinases, albeit with generally lower potency.

Quantitative Kinase Inhibition Profile

The kinase selectivity of this compound has been assessed against a panel of kinases. The following table summarizes the in vitro inhibitory activities of this compound, presenting IC50 values for its primary targets and key off-targets.

| Kinase Target | IC50 (nM) | Comments |

| c-Met (Wild-Type) | 2.5 | Primary target. |

| c-Met Mutants | ||

| M1250T | 0.4 | Oncogenic mutant. |

| Y1235D | 0.5 | Oncogenic mutant. |

| Y1230H | 1.0 | Oncogenic mutant. |

| N1100Y | 1.5 | Oncogenic mutant. |

| Y1230C | 1.5 | Oncogenic mutant. |

| Other Kinases | ||

| Ron | 7 | Similar potency to c-Met. |

| Flt1 (VEGFR1) | 10 | Similar potency to c-Met. |

| Flt3 | 22 | 8- to 30-fold less sensitive than c-Met. |

| PDGFRβ | 22 | 8- to 30-fold less sensitive than c-Met. |

| Mer | 24 | |

| FGFR2 | 39 | 8- to 30-fold less sensitive than c-Met. |

| KDR (VEGFR2) | 44 | 8- to 30-fold less sensitive than c-Met. |

| TrkA | 46 | 8- to 30-fold less sensitive than c-Met. |

| FGFR3 | 50 | 8- to 30-fold less sensitive than c-Met. |

| TrkB | 61 | 8- to 30-fold less sensitive than c-Met. |

| FGFR1 | 65 | 8- to 30-fold less sensitive than c-Met. |

| Flt4 (VEGFR3) | 78 | 8- to 30-fold less sensitive than c-Met. |

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves several key biochemical and cellular assays.

In Vitro Kinase Inhibition Assays (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the IC50 values of kinase inhibitors.

Methodology:

-

Reaction Setup: The kinase of interest, a specific peptide substrate, and ATP are combined in a reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate.

-

Detection: A europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin (which binds to a biotinylated peptide substrate) are added.

-

FRET Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium and allophycocyanin into close proximity, resulting in a FRET signal that is measured over time.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity is determined by plotting the FRET signal against the inhibitor concentration.

Caption: Workflow for TR-FRET based kinase inhibition assay.

c-Met Autophosphorylation Assay

This assay specifically investigates the effect of this compound on the autophosphorylation of the c-Met kinase domain.

Methodology:

-

Incubation: The recombinant c-Met cytosolic domain is pre-incubated with varying concentrations of this compound.

-

Phosphorylation Induction: ATP is added to the mixture to induce autophosphorylation.

-

Western Blotting: The reaction products are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated tyrosine residues on c-Met (e.g., p-Y1234/1235, p-Y1349) to assess the level of autophosphorylation.

Cellular Assays

To understand the effects of this compound in a biological context, cellular assays are employed.

Methodology:

-

Cell Culture: Cancer cell lines with known c-Met or FGFR2 amplification (e.g., GTL-16, Kato III) are cultured.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Lysis and Analysis: After treatment, cells are lysed, and the phosphorylation status of c-Met, downstream signaling proteins (e.g., AKT, ERK), and other kinases like FGFR2 and PDGFR are analyzed by Western blotting.

Signaling Pathway Inhibition

This compound effectively suppresses the downstream signaling cascades initiated by c-Met activation. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)-AKT and the Ras-Extracellular signal-regulated kinase (ERK) pathways.

Caption: this compound blocks c-Met signaling pathways.

By inhibiting c-Met, this compound effectively blocks the phosphorylation of its juxtamembrane and C-terminal docking sites, which are crucial for recruiting downstream signaling molecules. This leads to the suppression of HGF-dependent cellular processes such as mitogenesis, migration, and tubulogenesis.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with a distinct preference for the activated conformation of its primary target, c-Met. Its high affinity for phosphorylated c-Met translates to effective inhibition of downstream signaling pathways critical for cancer cell proliferation and survival. While exhibiting activity against other kinases, its selectivity profile demonstrates a clear therapeutic window for targeting c-Met-driven malignancies. The detailed understanding of its kinase selectivity, derived from robust biochemical and cellular assays, provides a strong rationale for its continued investigation and development as a therapeutic agent.

Preliminary Studies on MK-2461 in Cancer Research: A Technical Guide

This technical guide provides an in-depth overview of the preclinical and early clinical research on MK-2461, a selective inhibitor of the c-Met receptor tyrosine kinase, in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, orally bioavailable, and selective small-molecule inhibitor of the c-Met proto-oncogene.[1] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[2] Aberrant activation of the HGF/c-Met signaling pathway through mutation, amplification, or overexpression has been implicated in the development and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[2] this compound has been investigated as a potential anti-cancer agent due to its ability to preferentially inhibit activated c-Met in an ATP-competitive manner.[1][3]

Mechanism of Action

This compound is a multi-targeted kinase inhibitor that demonstrates a strong preference for the activated (phosphorylated) form of the c-Met receptor.[3][4] This selectivity is a distinguishing feature compared to other ATP-competitive tyrosine kinase inhibitors that often bind to both active and inactive kinase conformations with similar affinity.[5]

The binding of this compound to the ATP-binding site of activated c-Met prevents the autophosphorylation of the kinase domain and subsequent downstream signaling.[1][3] Specifically, this compound effectively suppresses the phosphorylation of the juxtamembrane domain and the C-terminal docking site of c-Met.[3][6] This blockade inhibits signaling through two major pathways implicated in cancer progression: the phosphoinositide 3-kinase (PI3K)-AKT pathway and the Ras-extracellular signal-regulated kinase (ERK) pathway.[3][6]

Interestingly, this compound is significantly less potent at inhibiting the autophosphorylation of the c-Met activation loop itself.[3][6] Surface plasmon resonance (BIAcore) studies have shown that this compound binds with approximately 6-fold greater affinity to phosphorylated c-Met compared to its unphosphorylated form.[3]

In Vitro Studies

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against wild-type and various oncogenic mutants of c-Met. It also shows activity against other receptor tyrosine kinases, albeit with lower potency.

| Target Kinase | IC50 (nmol/L) | Notes |

| Wild-type c-Met | 0.4 - 2.5 | In vitro phosphorylation of a peptide substrate.[3] |

| c-Met (N1100Y mutant) | 1.5 | [5] |

| c-Met (Y1230C mutant) | 1.5 | [5] |

| c-Met (Y1230H mutant) | 1.0 | [5] |

| c-Met (Y1235D mutant) | 0.5 | [5] |

| c-Met (M1250T mutant) | 0.4 | [5] |

| FGFR1, FGFR2, FGFR3 | 8- to 30-fold less potent than for c-Met | [5] |

| PDGFRβ | 8- to 30-fold less potent than for c-Met | [5] |

| KDR, Flt1, Flt3, Flt4 | 8- to 30-fold less potent than for c-Met | [5] |

| TrkA, TrkB | 8- to 30-fold less potent than for c-Met | [5] |

| Ron | Less potent than for c-Met | [5] |

Cellular Activity

This compound has demonstrated the ability to inhibit HGF-dependent cellular processes that are crucial for tumor progression.

| Cellular Process | Cell Line | IC50 |

| HGF-induced Mitogenesis | 4MBr-5 | 204 nM[5] |

| HGF-induced Migration | HPAF II | 404 nM[5] |

| HGF-induced Branching Tubulogenesis | MDCK | - |

| IL-3-independent proliferation (Tpr-Met transformed) | 32D | ~100 nM[5] |

| IL-3-independent proliferation (Tpr-Met Y362C mutant) | 32D | ~100 nM[5] |

Furthermore, a screen of a large panel of tumor cell lines revealed that 7 out of 10 of the most sensitive lines to this compound harbored genomic amplification of either MET or FGFR2.[3]

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in murine xenograft models.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition |

| GTL-16 gastric cancer xenograft | 100 mg/kg, twice daily (p.o.) | Effective suppression of tumor growth.[3] |

| GTL-16 gastric cancer xenograft | 10 mg/kg, twice daily (p.o.) | 62%[5] |

| GTL-16 gastric cancer xenograft | 50 mg/kg, twice daily (p.o.) | 77%[5] |

| GTL-16 gastric cancer xenograft | 100 mg/kg, twice daily (p.o.) | 75%[5] |

| GTL-16 gastric cancer xenograft | 200 mg/kg, once daily (p.o.) | 90%[5] |

| NIH-3T3 cells with oncogenic c-Met mutants | - | Inhibition of tumor growth.[3] |

| NIH3T3 tumors with c-Met T3936C mutant | 134 mg/kg, twice daily | 78%[5] |

| NIH3T3 tumors with c-Met T3997C mutant | 134 mg/kg, twice daily | 62%[5] |

In vivo studies also confirmed that oral administration of this compound leads to a dose-dependent inhibition of c-Met phosphorylation (at Y1349) in GTL-16 tumors, which correlated with plasma concentrations of the drug.[7]

Phase I Clinical Study

A first-in-human, open-label, multicenter Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors refractory to standard therapy.[8]

| Parameter | Finding |

| Dosing Regimens Tested | 60mg daily, 60mg BID, 120mg BID, 180 mg BID.[8] |

| Maximum Tolerated Dose (MTD) | Not reached in the reported cohorts.[8] |

| Tolerability | Generally well-tolerated at the tested doses; 91% of patients experienced no greater than Grade 1 drug-related toxicity.[8] |

| Pharmacokinetics (PK) | Rapid Tmax (1-3 hours) across all dosing cohorts.[8] Terminal half-life of 6.3 hours for the once-daily dosing cohort.[8] |

| Efficacy | No objective antitumor responses were observed.[8] One patient with mucinous carcinoma of the appendix had stable disease for 6 cycles.[8] |

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the IC50 values of this compound against c-Met and other kinases.

-

Methodology:

-

Recombinant kinase domains of the target enzymes are used.

-

A peptide substrate recognized by the kinase is utilized.

-

The kinase, substrate, and varying concentrations of this compound are incubated in the presence of ATP.

-

The level of substrate phosphorylation is measured, typically using a method that detects the incorporation of phosphate (e.g., radioactive ATP) or a specific antibody against the phosphorylated substrate.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Phosphorylation Assay

-

Objective: To assess the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins in cultured cells.

-

Methodology:

-

Tumor cells with constitutive c-Met activation (e.g., GTL-16) or cells that can be stimulated with HGF (e.g., A549) are cultured.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 2 hours).

-

For HGF-inducible models, cells are stimulated with HGF for a short period (e.g., 10 minutes) following inhibitor treatment.

-

Cells are lysed, and protein extracts are prepared.

-

Western blotting is performed using antibodies specific for the phosphorylated forms of c-Met (e.g., pY1003, pY1234/35, pY1349), AKT (pS473), and ERK1/2 (pT202/Y204), as well as antibodies for the total protein levels as loading controls.

-

The intensity of the bands is quantified to determine the extent of inhibition.

-

Murine Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Human tumor cells (e.g., GTL-16) are injected subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at specified doses and schedules.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-Met).

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

-

Signaling Pathway and Workflow Diagrams

References

- 1. Facebook [cancer.gov]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel multitargeted kinase inhibitor, preferentially inhibits the activated c-Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for selective small molecule kinase inhibition of activated c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

The Selective Inhibition of Activated c-Met by MK-2461: A Technical Guide to its Interaction with the Activation Loop

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Met receptor tyrosine kinase, a crucial mediator of cell growth, motility, and invasion, is a prime target in oncology.[1] Aberrant c-Met signaling is implicated in the progression of numerous cancers. MK-2461 is a potent, ATP-competitive, and multi-targeted kinase inhibitor with high selectivity for the activated, phosphorylated form of the c-Met receptor.[2][3] This technical guide provides an in-depth analysis of the interaction between this compound and the c-Met activation loop, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. A key characteristic of this compound is its potent inhibition of c-Met-mediated substrate phosphorylation, while being a significantly less potent inhibitor of the autophosphorylation of the c-Met activation loop itself.[2][3] This unique mechanism of action is attributed to its preferential binding to the phosphorylated, active conformation of the kinase.

The c-Met Signaling Pathway and Inhibition by this compound

The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, including those in the activation loop (Y1234/Y1235).[1] This phosphorylation event stabilizes the active conformation of the kinase, allowing for the recruitment and phosphorylation of downstream signaling molecules such as GRB2, GAB1, and PI3K, ultimately activating pathways like the RAS-MAPK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the activated c-Met kinase.[2] This binding event, while not significantly inhibiting the autophosphorylation of the activation loop, effectively blocks the phosphorylation of other substrates, thereby abrogating downstream signaling.[2][4]

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound Inhibition

This compound is a highly potent inhibitor of wild-type and various mutant forms of c-Met. Its inhibitory activity has been quantified using various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against c-Met and other kinases.

| Target | Assay Type | IC50 (nM) | Reference(s) |

| c-Met (Wild-Type) | Kinase Assay | 2.5 | [4] |

| c-Met (M1250T) | Kinase Assay | 0.4 | [5][6] |

| c-Met (Y1235D) | Kinase Assay | 0.5 | [5][6] |

| c-Met (Y1230H) | Kinase Assay | 1.0 | [5][6] |

| c-Met (N1100Y) | Kinase Assay | 1.5 | [5] |

| c-Met (Y1230C) | Kinase Assay | 1.5 | [5][6] |

| c-Met (Y1349 phosphorylation) | Cellular Assay | ~1 (µM) | [5] |

| RON | Kinase Assay | 7 | [4] |

| Flt1 | Kinase Assay | 10 | [4] |

| FGFR1 | Kinase Assay | 65 | [5][6] |

| FGFR2 | Kinase Assay | 39 | [5] |

| FGFR3 | Kinase Assay | 50 | [5] |

| KDR (VEGFR2) | Kinase Assay | 44 | [5] |

| TrkA | Kinase Assay | 46 | [5] |

| TrkB | Kinase Assay | 61 | [5] |

| Flt4 | Kinase Assay | 78 | [5] |

Structural Basis of Selective Inhibition

Crystallographic studies of a close analog of this compound in complex with the phosphorylated c-Met kinase domain have elucidated the structural basis for its preferential binding to the active form of the enzyme.[7] Upon phosphorylation of the activation loop tyrosines (Y1234 and Y1235), the activation loop undergoes a significant conformational change, moving out of the active site. This "open" conformation, along with rearrangements of other key structural elements like the αC-helix and the G-loop, creates a binding pocket that is favorably recognized by this compound. The inhibitor forms specific interactions within this pocket, leading to a stable complex that prevents the binding and phosphorylation of other substrates. This induced-fit mechanism explains the higher affinity of this compound for the phosphorylated, active state of c-Met.

Experimental Protocols

The characterization of this compound's interaction with c-Met involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Caption: Experimental workflow for characterizing this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is used to measure the inhibition of c-Met kinase activity by this compound in a high-throughput format.

Materials:

-

Recombinant human c-Met kinase domain

-

Fluorescein-labeled peptide substrate (e.g., Poly-GT)

-

ATP

-

This compound

-

TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)

-

Stop solution (e.g., 20 mM EDTA in TR-FRET dilution buffer)

-

384-well low-volume black plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in TR-FRET buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of a 4x solution of the c-Met enzyme in TR-FRET buffer.

-

Initiate the kinase reaction by adding 5 µL of a 2x solution of the peptide substrate and ATP in TR-FRET buffer. The final concentrations of substrate and ATP should be at or near their respective Km values.

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled anti-phosphotyrosine antibody.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).

-

The TR-FRET signal is calculated as the ratio of the acceptor (520 nm) to the donor (495 nm) fluorescence.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the binding affinity and kinetics of this compound to the c-Met kinase domain. BIAcore studies have shown that this compound exhibits approximately 6-fold tighter binding to the phosphorylated form of c-Met compared to the unphosphorylated form.[3]

Materials:

-

BIAcore instrument (e.g., Biacore T200)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Recombinant human c-Met kinase domain (phosphorylated and unphosphorylated)

-

This compound

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the c-Met kinase domain (typically at 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in running buffer. A concentration range spanning at least 10-fold above and below the expected KD is recommended.

-

Inject the different concentrations of this compound over the immobilized c-Met surface at a constant flow rate (e.g., 30 µL/min). Include buffer-only injections for double referencing.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data and the buffer injection data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Western Blotting for c-Met Phosphorylation

This technique is used to assess the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins in a cellular context.

Materials:

-

c-Met expressing cancer cell line (e.g., GTL-16)

-

Cell culture medium and supplements

-

HGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Met (Y1234/1235), anti-phospho-c-Met (Y1349), anti-total c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Plate the c-Met expressing cells and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare the samples with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

-

Conclusion

This compound is a potent and selective inhibitor of the activated c-Met receptor tyrosine kinase. Its unique mechanism of action, characterized by preferential binding to the phosphorylated form of the kinase and potent inhibition of substrate phosphorylation without significantly affecting activation loop autophosphorylation, distinguishes it from other c-Met inhibitors. The structural and biochemical data presented in this guide provide a comprehensive understanding of the interaction between this compound and the c-Met activation loop, offering valuable insights for researchers and drug developers in the field of oncology. The detailed experimental protocols serve as a practical resource for the further investigation and characterization of this and similar kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Off-Target Activity of MK-2461: A Technical Examination of FGFR and PDGFR Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the off-target effects of the multi-targeted kinase inhibitor MK-2461, with a specific focus on its inhibitory action against Fibroblast Growth Factor Receptors (FGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and molecular pharmacology.

Executive Summary

This compound, initially identified as a potent inhibitor of the c-Met receptor tyrosine kinase, demonstrates significant cross-reactivity with other kinase families, notably FGFR and PDGFR.[1][2] This off-target activity is a critical consideration in the preclinical and clinical evaluation of this compound, as it can contribute to both its therapeutic efficacy and potential toxicity profile. This guide summarizes the quantitative inhibitory data, details the experimental methodologies used to ascertain these effects, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Inhibitory Activity of this compound on FGFR and PDGFR

The inhibitory potency of this compound against various FGFR and PDGFR isoforms has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are presented below. These values were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[2]

| Target Kinase | IC50 (nM) |

| FGFR1 | 65 |

| FGFR2 | 39 |

| FGFR3 | 50 |

| PDGFRβ | Not explicitly quantified in the same assay but noted as an off-target. Pan et al. (2010) report it to be 8- to 30-fold less sensitive than c-Met. |

Data sourced from Selleck Chemicals product information, citing a TR-FRET assay.[2]

Experimental Protocols

The following sections detail the methodologies employed to characterize the off-target effects of this compound on FGFR and PDGFR.

In Vitro Biochemical Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR and PDGFR kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for measuring kinase activity in a high-throughput format. The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotin moiety. This proximity allows for FRET to occur between the europium donor and the APC acceptor, generating a detectable signal. Kinase inhibitors compete with ATP, reducing substrate phosphorylation and thus decreasing the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare the kinase reaction buffer containing a final concentration of ATP near the Km for each respective kinase.

-

Prepare a solution containing the specific biotinylated peptide substrate for each kinase (FGFR1, FGFR2, FGFR3, PDGFRβ).

-

Prepare a solution of the purified recombinant kinase.

-

Prepare the detection reagent containing the europium-labeled anti-phospho-antibody and SA-APC.

-

-

Assay Procedure:

-

Add the this compound dilutions to the wells of a low-volume 384-well plate.

-

Add the kinase and substrate solution to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Add the detection reagent to stop the kinase reaction and initiate the detection process.

-

Incubate the plate at room temperature for a further defined period (e.g., 60 minutes) to allow for the binding of the detection reagents.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Receptor Phosphorylation Assay (Western Blot)

This assay validates the inhibitory activity of this compound on FGFR and PDGFR signaling within a cellular context by measuring the phosphorylation status of the receptors.

Principle: Receptor tyrosine kinases like FGFR and PDGFR undergo autophosphorylation upon ligand binding, which activates downstream signaling pathways. This assay utilizes cell lines that either overexpress the target receptor or are known to have constitutively active signaling. Following treatment with this compound, the cells are lysed, and the phosphorylation of the receptor is assessed by Western blotting using phospho-specific antibodies.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates. For FGFR2 inhibition, Kato III gastric cancer cells, which have an amplification of the FGFR2 gene, can be used. For PDGFR inhibition, NCI-H1703 lung cancer cells, which exhibit constitutive PDGFR phosphorylation, are a suitable model.[3]

-

Once the cells reach the desired confluency, treat them with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).

-

For ligand-induced phosphorylation, serum-starve the cells before treatment with the inhibitor, followed by stimulation with the appropriate ligand (e.g., FGF2 for FGFR, PDGF-BB for PDGFR).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-